N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-3-11-4-6-12(7-5-11)10(2)14-13-8-9-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
HOZSUSJOGZCLTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 4-Ethylphenyl Derivatives
The synthesis begins with 4-ethylbenzaldehyde or 4-ethylstyrene as the aromatic precursor. This compound is functionalized to introduce the cyclopropane ring.
Cyclopropanation Reactions
A key step is the cyclopropanation of the vinyl group on the aromatic ring. Commonly used methods include:
- Reaction with ethyl diazoacetate in the presence of a transition metal catalyst , such as ruthenium(II) complexes, to yield ethyl cyclopropanecarboxylate derivatives with controlled stereochemistry.
- Use of dimethylsulfoxonium methylide or Simmons–Smith reagents for cyclopropanation of alkenes.
Conversion to Cyclopropanecarboxylic Acid
The ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol) to yield the corresponding cyclopropanecarboxylic acid.
Formation of Amide Intermediates
The cyclopropanecarboxylic acid is converted to amide intermediates by reaction with methyl formate and ammonia or by conversion to acid chlorides followed by reaction with ammonia or amines.
Reduction and Amination Steps
- The amide or nitro intermediates are stereoselectively reduced to the corresponding amines.
- Catalytic hydrogenation (e.g., palladium on carbon with zinc dust) is employed for nitro group reduction.
- Chiral oxazaborolidine catalysts with borane complexes are used for stereoselective reduction of keto or nitro groups to hydroxyl or amine functionalities.
Final Functionalization
The amine is coupled or alkylated to introduce the ethylphenyl-ethyl substituent, completing the synthesis of N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine.
Representative Synthetic Route Example
Analysis of Reaction Conditions and Yields
| Reaction Step | Reagents & Catalysts | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Wittig reaction | Methyltriphenylphosphonium bromide, DBU | Reflux in toluene | Several hours | 75-85 | High stereoselectivity |
| Cyclopropanation | Ethyl diazoacetate, Ru(II) catalyst | Room temp to 40 °C | 1-3 h | 70-80 | Enantioselective with chiral ligands |
| Hydrolysis | NaOH in MeOH | Reflux | 2-4 h | >90 | Complete conversion |
| Acid chloride formation | Thionyl chloride | 0-25 °C | 1-2 h | Quantitative | Use of pyridine to scavenge HCl |
| Amide formation | Ammonia or methyl formate + NH3 | 0-50 °C | 2-6 h | 80-90 | Controlled amide formation |
| Reduction | Pd/C + Zn dust or chiral oxazaborolidine + borane | Room temp, H2 atmosphere | 12-24 h | 85-95 | Stereoselective amine formation |
Research Findings and Considerations
- The use of chiral catalysts in cyclopropanation and reduction steps is critical for obtaining the desired stereochemistry in this compound.
- Avoidance of hazardous reagents like sodium hydride is preferred, as noted in recent patents.
- The multi-step synthesis requires careful purification at each stage to maintain enantiomeric purity.
- Alternative routes involving nitro intermediates and subsequent catalytic hydrogenation have been reported, offering different selectivity and yields.
- The synthetic methods are adaptable to various substituted phenyl derivatives, allowing for structural diversification.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Cyclopropanamine Analogues
Key Observations :
- Electron-donating groups (e.g., methoxy, ethyl) increase lipophilicity and may enhance blood-brain barrier penetration, as observed in psychoactive analogues .
- Electron-withdrawing groups (e.g., chloro, fluoro) improve metabolic stability but reduce solubility, as seen in halogenated derivatives .
- Aromatic bulk (e.g., naphthalene in ) significantly elevates molecular weight and alters receptor binding profiles.
Pharmacological and Chemical Property Comparisons
Lipophilicity and Solubility
- The 4-ethylphenyl group in the target compound likely confers higher logP (estimated ~3.2) compared to N-(4-methylbenzyl)cyclopropanamine (logP ~2.8) , enhancing membrane permeability but reducing aqueous solubility.
- Halogenated analogues (e.g., 2-chloro-4-fluoro derivative ) exhibit lower solubility (<0.1 mg/mL in water) due to increased hydrophobicity.
Receptor Binding and Selectivity
Biological Activity
N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, interacts with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring linked to an ethyl-substituted phenyl group. Its molecular formula is C13H17N, and it has a molecular weight of approximately 201.28 g/mol. The presence of the cyclopropane moiety contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Dopamine Receptors | Agonist/Antagonist | Modulation of dopaminergic signaling |
| Serotonin Receptors | Agonist | Influence on mood and anxiety |
| Enzymes (e.g., MAO) | Inhibition | Altered metabolism of neurotransmitters |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Studies have suggested that the compound may possess antidepressant-like properties by affecting serotonin and dopamine pathways. Animal models have shown improvements in depressive behaviors following administration.
- Anti-inflammatory Activity : In vitro studies indicate that this compound may reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory disorders.
- Antimicrobial Properties : Preliminary investigations have demonstrated that the compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Studies
Several case studies have explored the effects of this compound in various contexts:
- Animal Model Study : A study conducted on rodents evaluated the antidepressant effects of the compound compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results indicated a significant reduction in immobility time in forced swim tests, suggesting enhanced mood-lifting properties.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
- Antimicrobial Assessment : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound displayed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance its potency and selectivity for biological targets.
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| Pharmacology | Antidepressant-like effects in rodent models |
| Anti-inflammatory | Reduced cytokine levels in LPS-induced inflammation models |
| Antimicrobial | Moderate activity against selected bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
